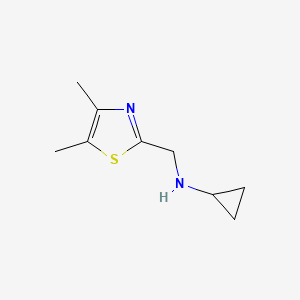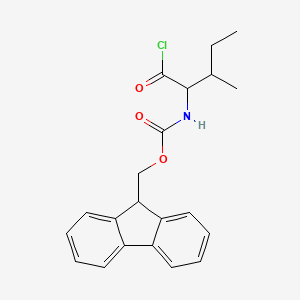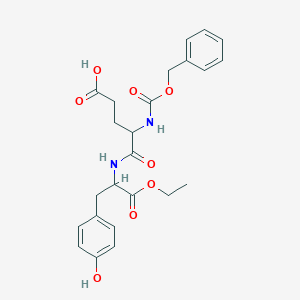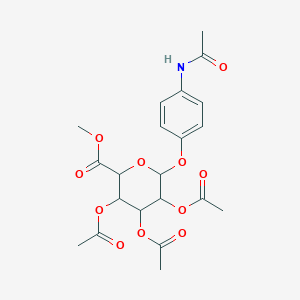
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a thiazole ring, which is further substituted with dimethyl groups at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-aminonitrile with carbon disulfide, followed by cyclization.
Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 5 positions of the thiazole ring through alkylation reactions using appropriate alkylating agents.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached to the thiazole ring via a nucleophilic substitution reaction.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl-(4,5-dimethyl-thiazol-2-yl)-methanone: Similar structure but with a methanone group instead of an amine group.
N-(4,5-dimethyl-thiazol-2-ylmethyl)-benzamide: Contains a benzamide group instead of a cyclopropyl group.
Uniqueness
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the thiazole ring and amine group contribute to its reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3 |
Clé InChI |
JJUCMYUNWHUZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CNC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)

![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)

![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)





